molecular formula C10H4FNO2 B1383546 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile CAS No. 1159978-71-8

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile

Cat. No. B1383546
CAS RN: 1159978-71-8
M. Wt: 189.14 g/mol
InChI Key: KLAUVWFIZOLROQ-UHFFFAOYSA-N
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Description

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H4FNO2 . It is a solid substance .


Synthesis Analysis

An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is described .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile is represented by the SMILES string N#CC1=COC2=CC(F)=CC=C2C1=O . The InChI key for this compound is KLAUVWFIZOLROQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile is a solid substance . Its molecular weight is 189.14 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : New derivatives of 4-oxo-4H-chromene-3-carbonitrile have been synthesized through the Knoevenagel reaction, contributing to the development of diverse compounds with potentially unique properties and applications in various fields (Levchenko et al., 2018).
  • Crystallographic Studies : The structure of specific carbonitrile compounds has been elucidated using X-ray diffraction, providing detailed insights into their molecular geometry and potential interactions (Sharma et al., 2015).

Fluorescent Properties and Catalysis

  • Fluorogenic Synthesis : The fluorogenic Michael addition has been employed to create fluorescent derivatives of 4H-chromene, indicating their potential use in sensing and imaging applications (Oskouei & Brouwer, 2017).
  • Electrocatalytic Assembly : An electrocatalytic approach has been used to assemble 4H-chromene-3-carbonitrile derivatives, highlighting a method for efficient synthesis, potentially useful in various chemical manufacturing processes (Vafajoo et al., 2014).

Structural Analysis and Optical Properties

  • X-Ray Structure Analysis : The crystal structure of specific derivatives has been determined, providing a detailed understanding of their molecular conformation and potential reactivity (Kour et al., 2014).
  • Study of Optical Properties : The optical properties and solvatochromism of newly synthesized derivatives have been examined, suggesting their potential use in optical applications and material sciences (Levchenko et al., 2019).

Safety and Hazards

The safety information available indicates that 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 + P330 .

properties

IUPAC Name

7-fluoro-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4FNO2/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAUVWFIZOLROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255038
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-oxo-4H-chromene-3-carbonitrile

CAS RN

1159978-71-8
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159978-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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